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Compound of Interest

Compound Name: T025

Cat. No.: B2925002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of T025, a

potent and orally active inhibitor of Cdc2-like kinases (CLKs). The data herein is compiled to

support further research and development of T025 and related compounds.

Executive Summary
T025 is a highly selective kinase inhibitor targeting the CLK and DYRK families of kinases. It

demonstrates significant anti-proliferative effects in various cancer cell lines, particularly those

with MYC amplification. This document summarizes the quantitative kinase selectivity data for

T025, details the experimental methodologies used for its characterization, and provides visual

representations of its targeted signaling pathway and experimental workflows.

Data Presentation
The primary kinase selectivity of T025 has been quantitatively assessed, revealing high affinity

for members of the Cdc2-like kinase (CLK) and Dual-specificity tyrosine-phosphorylation-

regulated kinase (DYRK) families.

Table 1: T025 Kinase Selectivity Panel Data
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Kinase Target Kd (nM)

CLK1 4.8

CLK2 0.096

CLK3 6.5

CLK4 0.61

DYRK1A 0.074

DYRK1B 1.5

DYRK2 32

Data sourced from a comprehensive kinase selectivity screen. It is noteworthy that in a broad

panel of 468 kinases, no other kinases outside of the DYRK1 family exhibited Kd values below

30 nM, underscoring the remarkable selectivity of T025.[1]

Table 2: T025 In Vitro Anti-proliferative Activity
Cell Line Context IC50 Range (nM)

Hematological and Solid Cancer 30 - 300

The anti-proliferative activity of T025 is particularly pronounced in cancer cells with high CLK2

expression or MYC amplification.[1][2]

Experimental Protocols
The following sections detail the methodologies employed to generate the kinase selectivity

and cellular activity data for T025.

Kinase Selectivity Profiling: KINOMEScan™ Assay
The kinase selectivity of T025 was determined using the KINOMEScan™ kinase assay

platform, which is a competition binding assay.

Assay Principle: The assay measures the ability of a test compound (T025) to compete with

an immobilized, active-site directed ligand for binding to a specific kinase. The amount of
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kinase captured by the immobilized ligand is then quantified.

Procedure:

A DNA-tagged kinase is incubated with the immobilized ligand and a range of

concentrations of the test compound.

After an incubation period to allow for binding to reach equilibrium, unbound kinase is

washed away.

The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tag.

The results are reported as Kd (dissociation constant), which is calculated from the dose-

response curve of the compound's ability to displace the immobilized ligand.

Cellular Phosphorylation Assay: Immunoblotting
The effect of T025 on the phosphorylation of its target kinases within a cellular context was

assessed by immunoblotting.

Cell Treatment: Cancer cell lines (e.g., MDA-MB-468) are treated with varying concentrations

of T025 for a specified duration (e.g., 6 hours).[2]

Cell Lysis: Following treatment, cells are harvested and lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred

to a nitrocellulose or PVDF membrane.

Immunodetection: The membrane is blocked and then incubated with primary antibodies

specific for the phosphorylated form of the target kinase (e.g., phospho-CLK2) and the total

kinase. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system. The band intensities are quantified to determine the change in

phosphorylation levels relative to the total protein.

Mandatory Visualizations
T025 Mechanism of Action and Downstream Effects
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Caption: T025 inhibits CLK-mediated phosphorylation of SR proteins, altering pre-mRNA

splicing and inducing apoptosis, particularly in MYC-driven cancers.

Experimental Workflow for T025 Cellular Activity
Assessment
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Caption: Workflow for evaluating the in-cell efficacy of T025, from cell treatment to endpoint

analysis of phosphorylation and proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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